molecular formula C13H16F3N3O2 B8445674 1-Methyl-4-[[3-nitro-5-(trifluoromethyl)phenyl]methyl]piperazine

1-Methyl-4-[[3-nitro-5-(trifluoromethyl)phenyl]methyl]piperazine

Cat. No. B8445674
M. Wt: 303.28 g/mol
InChI Key: WJHBVYZPZPWDHH-UHFFFAOYSA-N
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Patent
US09359338B2

Procedure details

Stir the mixture of 1-(chloromethyl)-3-nitro-5-(trifluoromethyl)benzene (640 mg, 2.68 mmol) and N-methylpiperazine (536 mg, 5.36 mmol) in THF (8 mL) for 2 hrs at 60° C. TLC (EtOAc:PE=1:1) shows the reaction is complete. Concentrate the reaction mixture under reduced pressure to obtain the crude product (812 mg, 100%). MS: (M+1): 303.1.
Quantity
640 mg
Type
reactant
Reaction Step One
Quantity
536 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[C:5]([N+:13]([O-:15])=[O:14])[CH:4]=1.[CH3:16][N:17]1[CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1.CCOC(C)=O>C1COCC1>[CH3:16][N:17]1[CH2:22][CH2:21][N:20]([CH2:2][C:3]2[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[C:5]([N+:13]([O-:15])=[O:14])[CH:4]=2)[CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
640 mg
Type
reactant
Smiles
ClCC1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
536 mg
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the reaction mixture under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)CC1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 812 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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